(S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol
CAS No.: 171285-92-0
Cat. No.: VC0168957
Molecular Formula: C10H10F2O
Molecular Weight: 184.1826064
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 171285-92-0 |
|---|---|
| Molecular Formula | C10H10F2O |
| Molecular Weight | 184.1826064 |
Introduction
Chemical Structure and Properties
(S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol consists of a partially saturated naphthalene ring with hydroxyl and fluorine substituents. The compound's stereochemistry is designated as (S) at the hydroxyl-bearing carbon, indicating specific three-dimensional arrangement that is crucial for its biological activity.
Basic Chemical Information
The compound possesses the following fundamental chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H10F2O |
| Molecular Weight | 184.185 g/mol |
| IUPAC Name | (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol |
| Purity (Commercial) | 95% |
| Storage Conditions | 2-8°C |
| CAS Number | 173998-65-7 |
The structure features a partially saturated naphthalene ring with hydroxyl and fluorine substituents at positions 2, 6, and 8 respectively . The stereochemistry at position 2 is critical for its biological function and pharmaceutical applications.
Structural Characteristics
The compound's structure can be characterized by several key features:
-
A partially hydrogenated naphthalene core (tetrahydronaphthalene)
-
Two fluorine atoms at positions 6 and 8 on the aromatic ring
-
A hydroxyl group at position 2 on the alicyclic portion
-
(S) stereochemistry at the carbon bearing the hydroxyl group
This particular arrangement of functional groups and stereochemistry plays a crucial role in determining the compound's reactivity, solubility, and biological interactions.
Synthesis and Preparation Methods
The synthesis of (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol can be accomplished through various synthetic routes, each with specific advantages and limitations.
Synthetic Routes
Multiple synthetic pathways have been established for preparing this compound:
Friedel-Crafts Approach
One common method involves Friedel-Crafts reaction, where a fluorinated aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst. This approach creates the carbon framework necessary for the final structure.
Suzuki Coupling
The Suzuki coupling reaction represents another viable synthetic route, involving cross-coupling of a boronic acid with a halogenated aromatic compound catalyzed by palladium. This method allows for precise control over substitution patterns.
Diels-Alder Reaction
The Diels-Alder reaction pathway involves a cycloaddition between a diene and dienophile to form the desired tetrahydronaphthalene scaffold. This approach is particularly useful for constructing the partially saturated ring system.
Industrial Production
For large-scale production, optimized reaction conditions and specialized equipment are employed:
-
Chemical reactors with precise control systems
-
Continuous flow reactors for improved efficiency
-
Automated systems for consistent product quality
-
Optimized reaction parameters to maximize yield and purity
These industrial methods ensure reliable production of high-quality material suitable for pharmaceutical applications.
Chemical Reactivity
The reactivity of (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is primarily determined by its functional groups, particularly the hydroxyl group and the fluorine substituents.
Types of Reactions
The compound participates in several important reaction types:
Oxidation Reactions
The hydroxyl group can undergo oxidation to form ketones or aldehydes, depending on the oxidizing agent and conditions employed. This transformation is useful for further functionalization of the molecule.
Reduction Processes
Reduction reactions can convert the compound to more saturated derivatives, affecting both the hydroxyl group and potentially the aromatic system.
Substitution Reactions
The fluorine atoms, while generally stable, can participate in nucleophilic substitution reactions under specific conditions, allowing for further modification of the molecular structure.
Common Reagents and Conditions
Various reagents are employed for the chemical modification of this compound:
| Reaction Type | Common Reagents | Typical Conditions |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Aqueous or organic solvents, controlled temperature |
| Reduction | LiAlH4, NaBH4 | Anhydrous conditions, inert atmosphere |
| Substitution | NaOCH3, KOtBu | Polar aprotic solvents, elevated temperature |
These reaction conditions must be carefully controlled to achieve selective transformations and prevent unwanted side reactions.
Comparison with Structural Analogues
Understanding the relationship between (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol and its structural analogues provides valuable insights into structure-activity relationships.
Fluorine Substitution Patterns
Different fluorination patterns significantly impact the properties of these compounds:
6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol
This mono-fluorinated analogue (C10H11FO, MW 166.19) exhibits reduced molecular weight and lipophilicity compared to the 6,8-difluoro derivative. The absence of the second fluorine atom alters its electronic properties and metabolic stability.
5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol
This structural isomer contains fluorines at positions 5 and 7, with the hydroxyl group at position 1 (C10H10F2O, MW 184.18). The altered positions of fluorine atoms change the electronic distribution and steric interactions, affecting solubility (logP: 2.33) and metabolic properties.
1,2,3,4-Tetrahydro-2-naphthol
The non-fluorinated base compound (C10H12O, MW 148.20) serves as a useful reference point. It displays higher hydrophilicity and lower molecular weight, but lacks the metabolic resistance provided by fluorine substitution.
Functional Group Modifications
Variations in functional groups create derivatives with distinct properties:
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one
This ketone derivative (C10H8F2O, MW 182.17) serves as a precursor to the alcohol form and enables reductive amination for synthesizing amine intermediates used in pharmaceutical applications.
2-Amino-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol Hydrochloride
This derivative features an amino group at position 2 and a hydroxyl at position 1 (C10H11ClF2NO, MW 249.65). The amino group enhances solubility in acidic conditions, facilitating salt formation in API synthesis.
Comparative Properties Table
| Compound | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|
| (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol | C10H10F2O | 184.18 | Intermediate logP, key pharmaceutical intermediate |
| 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol | C10H11FO | 166.19 | Lower MW, reduced lipophilicity |
| 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol | C10H10F2O | 184.18 | Different electronic distribution, similar MW |
| 1,2,3,4-Tetrahydro-2-naphthol | C10H12O | 148.20 | Higher hydrophilicity, lower metabolic stability |
| 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one | C10H8F2O | 182.17 | Precursor to alcohol, enables reductive amination |
This comparative analysis demonstrates how subtle structural changes significantly impact physicochemical and biological properties.
Pharmaceutical Applications
(S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol plays a crucial role in pharmaceutical development, particularly as a building block for active pharmaceutical ingredients.
Role in API Synthesis
The compound serves as a key intermediate in synthesizing (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine, which is incorporated into γ-secretase inhibitors. This amine derivative is essential for producing compounds like nirogacestat (PF-03084014), used in treating desmoid tumors.
Therapeutic Derivatives
Several important therapeutic compounds incorporate structures derived from or related to (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol:
Nirogacestat (PF-03084014)
This γ-secretase inhibitor contains the (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine moiety (C27H43Br2F2N5O, MW 651.48). It exhibits high solubility at low pH (11.4 mg/mL at pH 4.4) but poor solubility at neutral pH. The fluorine atoms enhance target binding and metabolic stability, critical for its anti-tumor activity.
Related Therapeutic Compounds
The patent literature indicates ongoing development of compounds containing this structural element. For example, solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide have been patented, suggesting therapeutic applications .
Biological Activity
The biological activity of (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol and its derivatives has been investigated primarily in oncology contexts.
Anticancer Properties
While specific data on the compound itself is limited in the search results, related compounds and derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
Structure-Activity Relationship
Research indicates that the specific configuration of fluorine atoms in the 6,8-positions enhances several important properties:
-
Increased lipophilicity (logP ~2.33) compared to non-fluorinated analogues
-
Enhanced metabolic resistance
-
Improved bioavailability in APIs
-
Optimized binding to target proteins
The dual fluorine substitution pattern appears particularly effective for γ-secretase inhibitor development, showing superior efficacy over non-fluorinated or alternatively substituted analogues.
Mechanism of Action
The mechanism by which derivatives of this compound exert their effects typically involves:
-
Enhanced binding affinity to specific molecular targets due to fluorine substitution
-
Modulation of biological pathways, particularly those relevant to cancer progression
-
Potential induction of apoptosis pathways in cancer cells
Research and Development Significance
The continued investigation of (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol and related compounds highlights their importance in medicinal chemistry and drug development.
Current Research Focus
Current research involving this compound centers on:
-
Optimization of synthetic routes for improved efficiency and stereoselectivity
-
Development of new derivatives with enhanced pharmacological properties
-
Exploration of additional therapeutic applications beyond oncology
-
Investigation of structure-activity relationships to guide future drug design
Future Directions
The presence of this structure in patent literature indicates ongoing pharmaceutical development . Future research may explore:
-
Novel therapeutic applications beyond current uses
-
Improved formulation strategies to enhance bioavailability
-
Development of combination therapies leveraging its unique properties
-
Further structural modifications to optimize pharmacokinetic profiles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume